4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-8-10-14(11-9-13)20-19(24)18-16(25-2)12-17(23)22(21-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGMKNJDDNTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the methoxy and methylphenyl groups. One common synthetic route involves the reaction of appropriate starting materials under controlled conditions, such as the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as an anticancer agent. Dihydropyridazine derivatives are known for various pharmacological activities, including anti-inflammatory and antitumor properties.
Anticancer Activity
Research has indicated that compounds with dihydropyridazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of dihydropyridazine showed cytotoxicity against human breast cancer cell lines (MCF-7) and human leukemia cells (HL-60) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Another investigation found that specific substitutions on the dihydropyridazine structure enhanced its potency against colon cancer cells. The introduction of methoxy and methyl groups on the phenyl ring significantly increased cytotoxicity .
Structure-Activity Relationship (SAR)
The structure of 4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide allows for modifications that can enhance its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioavailability |
| Methyl Group | Enhances binding affinity to target proteins |
| Carboxamide Group | Contributes to solubility and stability |
Case Studies
- Cytotoxicity Evaluation : In a comparative study, various dihydropyridazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The compound exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating superior potency .
- Mechanistic Studies : A detailed study explored the mechanism behind the anticancer activity of dihydropyridazines. It was found that these compounds could inhibit specific enzymes involved in cancer progression, such as topoisomerases and kinases, thereby disrupting cellular processes essential for tumor growth .
Other Applications
Beyond oncology, this compound may have potential applications in other areas:
Anti-inflammatory Properties
Research has suggested that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This opens avenues for developing treatments for conditions like arthritis or chronic inflammatory diseases.
Neuroprotective Effects
Some studies have indicated that derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Biological Implications: The chlorophenoxy derivative’s interaction with Mtb InhA suggests that electron-withdrawing groups (e.g., Cl) may enhance target binding in antimicrobial contexts. Conversely, methoxy groups (electron-donating) could favor anti-inflammatory activity, as seen in a related 4-methylphenyl-pyridazinone compound (IC₅₀ = 11.6 μM) .
- Synthetic Accessibility: The methoxy and methylphenyl substituents may simplify synthesis compared to chlorophenoxy derivatives, which require halogenation steps .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity: The target compound’s logP is expected to be higher than the hydroxy- or chlorophenoxy-containing analogues due to its nonpolar methyl and methoxy groups.
- Solubility: Polar substituents (e.g., Cl-phenoxy) improve aqueous solubility but may reduce bioavailability .
- Metabolic Stability : Methoxy groups are generally resistant to oxidation, whereas methyl groups may undergo CYP450-mediated metabolism .
Biological Activity
4-methoxy-N-(4-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure includes a dihydropyridazine core, which is known for various pharmacological properties. The presence of methoxy and methyl groups may influence its interaction with biological targets.
Antitumor Activity
Several studies have investigated the antitumor properties of related pyridazine derivatives. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines. A study reported that derivatives of pyridazine exhibited significant inhibition of cell proliferation in human cancer models, suggesting that this compound could possess similar properties .
The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The role of reactive oxygen species (ROS) in mediating these effects has been highlighted in several studies, indicating that oxidative stress may be a critical factor in the compound's efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from selected studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | ROS-mediated apoptosis |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Case Studies
One notable case study involved the administration of a related compound in a murine model of breast cancer. The study demonstrated a significant reduction in tumor size compared to controls, alongside an increase in apoptotic markers within tumor tissues. This suggests that compounds within this chemical class may be effective in vivo as well as in vitro .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects is crucial for evaluating the safety profile of any new therapeutic agent. Preliminary studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, further investigations are necessary to fully elucidate its metabolic pathways and potential side effects.
Q & A
Q. How is toxicity evaluated during early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
